molecular formula C10H9F3O2 B2724489 Ethyl 4-(difluoromethyl)-3-fluorobenzoate CAS No. 1417459-60-9

Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Cat. No.: B2724489
CAS No.: 1417459-60-9
M. Wt: 218.175
InChI Key: AZVATHSVUMTIIV-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a fluorinated aromatic ester of high interest in research and development, particularly in the field of medicinal chemistry and radiopharmacy. The molecular framework of fluorobenzoates is frequently employed as a key building block in the synthesis of more complex molecules. A prominent research application of related compounds is their use as prosthetic groups in the radiolabeling of biologics. For instance, fluorobenzoate derivatives are utilized in the preparation of reagents like [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate), which are crucial for site-specifically attaching the radioisotope fluorine-18 to peptides, proteins, and other biomolecules for Positron Emission Tomography (PET) imaging . The presence of both the difluoromethyl and fluorine substituents on the benzoate ring makes this compound a valuable synthon for constructing molecules with tailored steric, electronic, and metabolic properties. Researchers can leverage the ethyl ester group as a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or transesterification. This compound is intended for research applications only, including as a standard in analytical chemistry, an intermediate in organic synthesis, and in the development of novel pharmaceutical agents and imaging probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(difluoromethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVATHSVUMTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417459-60-9
Record name ethyl 4-(difluoromethyl)-3-fluorobenzoate
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Reaction Chemistry and Mechanistic Investigations

Mechanistic Pathways of Key Fluorination Reactions

The introduction of fluorine atoms onto the aromatic ring and the formation of the difluoromethyl group are critical steps in the synthesis of the title compound. These transformations can proceed through various mechanistic pathways, including radical and nucleophilic processes.

Single Electron Transfer (SET) mechanisms are a key feature in many modern fluorination reactions, often involving photoredox catalysis or the use of specific transition metals. researchgate.net In a typical SET process, an electron is transferred from an electron-rich substrate to an electrophilic fluorinating agent, or mediated by a catalyst, generating a radical cation and the radical of the fluorinating agent. nih.gov This initiation step is followed by a series of propagation steps that lead to the final fluorinated product.

For aromatic systems, a proposed SET mechanism could involve the transfer of an electron from the aromatic ring to a suitable fluorinating reagent complex, generating an aromatic radical cation. nih.gov Subsequent loss of a proton and reaction with a fluorine source would lead to the fluorinated aromatic compound. The presence of electron-donating or withdrawing groups on the substrate can significantly influence the reaction's energy barrier and may even cause a switch between different mechanistic pathways. nih.gov For instance, increased electron density on a substrate may favor a classical SET mechanism. nih.gov While direct evidence for an SET pathway in the synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate is not extensively documented, it represents a plausible mechanism for the introduction of the 3-fluoro substituent, analogous to other SET-mediated aromatic fluorinations. nih.govrsc.org

Table 1: Key Features of SET-Mediated Fluorination

Feature Description
Initiation Single electron transfer between a substrate and a fluorinating agent, often facilitated by a photocatalyst or transition metal. researchgate.netnih.gov
Intermediates Formation of radical cations and other radical species. nih.gov
Propagation A chain reaction process that leads to the final fluorinated product. researchgate.net

| Influencing Factors | Electronic properties of the substrate; the nature of the catalyst and fluorinating agent. nih.gov |

Nucleophilic substitution reactions are fundamental to the synthesis of fluorinated aromatic compounds. The introduction of the 3-fluoro substituent onto the benzene (B151609) ring likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov In an SNAr reaction, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of a leaving group restores the aromaticity and yields the substituted product. The presence of the ester and the difluoromethyl group, both electron-withdrawing, would activate the ring towards such nucleophilic attack.

The formation of the difluoromethyl group (-CF2H) often involves the reaction of a nucleophile with a source of difluorocarbene (:CF2). cas.cn Difluorocarbene is a reactive intermediate that can be generated from various precursors, such as ethyl bromodifluoroacetate (BrCF2CO2Et) or (phenylsulfonyl)difluoromethane (PhSO2CF2H). cas.cnresearchgate.net In the context of synthesizing the title compound, a plausible pathway involves the O-difluoromethylation of a precursor like ethyl 3-fluoro-4-hydroxybenzoate. The reaction would proceed via the deprotonation of the phenol (B47542) to form a phenolate (B1203915) anion, which then acts as a nucleophile, attacking the difluorocarbene intermediate. cas.cnnih.gov This mechanism is distinct from a classical SN2 reaction and is characterized by the involvement of the carbene species. cas.cn

Table 2: Comparison of Relevant Nucleophilic Substitution Mechanisms

Mechanism Substrate Key Intermediate Leaving Group Typical Application in Synthesis
SNAr Activated Aryl Halide/Sulfonate Meisenheimer Complex nih.gov Halide, etc. Introduction of the 3-fluoro substituent.

| Difluorocarbene Addition | Phenol/Phenolate | Difluorocarbene (:CF2) cas.cn | N/A | Formation of the 4-(difluoromethyl) group. |

Reactivity of the Ester Functional Group

The ethyl ester group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Like other esters, this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(difluoromethyl)-3-fluorobenzoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylate salt and ethanol (B145695). Subsequent acidification of the carboxylate salt liberates the free carboxylic acid.

Table 3: General Saponification Reaction

Reactants Conditions Products
This compound, Aqueous Base (e.g., NaOH) Heat Sodium 4-(difluoromethyl)-3-fluorobenzoate, Ethanol

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from another alcohol. This reaction is typically catalyzed by an acid (e.g., H2SO4) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or one of the products (e.g., ethanol) is removed as it is formed. This method allows for the synthesis of a wide range of different esters of 4-(difluoromethyl)-3-fluorobenzoic acid. mdpi.com

Table 4: General Transesterification Reaction

Reactants Catalyst Products

The ester functional group can be reduced to a primary alcohol, (4-(difluoromethyl)-3-fluorophenyl)methanol. This transformation is typically achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of an ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. A final aqueous workup is required to protonate the resulting alkoxide and yield the primary alcohol.

Table 5: General Ester Reduction Reaction

Reactant Reagents Product

Chemical Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique functional moiety that imparts specific properties and reactivity to the molecule. It can act as a lipophilic hydrogen bond donor and its C-H bond is weakly acidic. researchgate.netresearchgate.net Its transformations are of significant interest in medicinal and materials chemistry for modifying molecular properties. researchgate.net

The two fluorine atoms strongly polarize the C-H bond in the difluoromethyl group, making the hydrogen atom acidic. researchgate.net This increased acidity allows for deprotonation under basic conditions to form a difluoromethyl anion. This reactivity is a cornerstone for various nucleophilic difluoromethylation reactions, although in the context of this compound, this would be an intramolecular transformation or a reaction involving an external electrophile.

The polarized C-H bond can also act as a hydrogen bond donor, a property that can influence the molecule's binding affinity in biological systems. researchgate.netresearchgate.net While direct studies on the C-H bond reactivity of this compound are not prevalent, analogies can be drawn from reagents like PhSO₂CF₂H, which serve as efficient nucleophilic difluoromethylation reagents upon deprotonation. nih.gov The generation of a carbanion at the difluoromethyl carbon would be influenced by the electronic nature of the substituted benzene ring.

Halogen exchange reactions provide a pathway to introduce other halogens or radiohalogens into the difluoromethyl group, which is particularly relevant for applications in medical imaging. For instance, the synthesis of ¹⁸F-labeled difluoromethylarenes often involves a halogen exchange mechanism. One established method involves the silver(I)-mediated halogen-exchange of corresponding chlorodifluoromethyl-arene precursors with [¹⁸F]fluoride ions. nih.gov

Applying this logic to a precursor of this compound, such as Ethyl 4-(chlorodifluoromethyl)-3-fluorobenzoate, would allow for the introduction of an ¹⁸F isotope. The reaction would proceed via a nucleophilic substitution on the carbon of the chlorodifluoromethyl group.

Table 1: Conceptual Halogen Exchange Reaction

Precursor Reagent Product Significance
Ethyl 4-(chlorodifluoromethyl)-3-fluorobenzoate Ag¹⁸F Ethyl 4-([¹⁸F]difluoromethyl)-3-fluorobenzoate Radiosynthesis for PET imaging

This table is illustrative of potential reactions based on established methods for similar compounds.

The difluoromethyl group can be involved in radical reactions, typically through the formation of the difluoromethyl radical (•CF₂H). nih.gov This radical can be generated from various precursors under photoredox or thermal conditions. researchgate.netsioc.ac.cn In the context of this compound, the C-H bond of the difluoromethyl group could potentially be abstracted by a potent radical to generate an aryldifluoromethyl radical.

More commonly, the difluoromethyl radical is generated from other sources and used to functionalize aromatic rings. nih.govmdpi.com However, the reverse process, where the existing difluoromethyl group participates in a reaction, is also mechanistically plausible. For instance, selective C-F bond functionalization of trifluoromethylarenes via radical intermediates is a known strategy to access aryldifluoromethyl radicals. ccspublishing.org.cnrhhz.net This suggests that under strongly reductive conditions, the C-F bonds of the difluoromethyl group could potentially undergo cleavage.

The difluoromethyl radical (•CF₂H) is considered to have nucleophilic character, in contrast to the electrophilic nature of the chlorodifluoromethyl radical (•CF₂Cl). nih.gov This property governs its reactivity towards electron-deficient or electron-rich systems.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards substitution is governed by the cumulative electronic effects of its three substituents: the 3-fluoro group, the 4-difluoromethyl group, and the 1-ethyl ester group.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are determined by the attached substituents.

The electronic effects of the substituents on this compound are as follows:

Ethyl Benzoate (B1203000) Group (-COOEt): This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. It acts as a meta-director. uci.edu

Difluoromethyl Group (-CHF₂): This group is strongly deactivating due to the powerful inductive electron withdrawal by the two fluorine atoms. Like the trifluoromethyl group, it is a meta-director. youtube.com

Fluoro Group (-F): The fluorine atom is deactivating due to its strong inductive electron withdrawal. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. uci.edulibretexts.org

Given that all three substituents are deactivating, the aromatic ring of this compound is significantly less reactive towards electrophiles than benzene itself. Predicting the site of substitution requires considering the combined directing effects.

The -COOEt group directs meta to itself, to positions 3 and 5.

The -CHF₂ group directs meta to itself, to positions 2 and 6.

The -F group directs ortho, para to itself, to positions 2, 4, and 6.

The available positions for substitution are C2, C5, and C6.

Position 2: Favored by the -CHF₂ (meta) and -F (ortho) groups.

Position 5: Favored by the -COOEt (meta) group.

Position 6: Favored by the -CHF₂ (meta) and -F (para) groups.

Considering the powerful deactivating nature of all substituents, forcing conditions would be required for any electrophilic substitution to occur. The most likely positions for substitution would be C2 and C6, as they are favored by the directing effects of two of the three substituents. Steric hindrance might slightly favor substitution at C6 over C2, which is situated between two substituents.

Nucleophilic aromatic substitution (SₙAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group. youtube.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The ring of this compound is highly susceptible to SₙAr for several reasons:

Electron-Deficient Ring: The presence of two strong electron-withdrawing groups (-COOEt and -CHF₂) significantly lowers the electron density of the aromatic ring, making it electrophilic and prone to attack by nucleophiles.

Good Leaving Group: The fluorine atom at position 3 is an excellent leaving group in SₙAr reactions. Despite fluorine's high electronegativity, which creates a strong C-F bond, its ability to stabilize the negative charge in the rate-determining addition step makes it a better leaving group than other halogens in this specific reaction type. youtube.com

Nucleophilic attack will preferentially occur at the carbon atom bearing the leaving group (C3) or at other positions activated by the electron-withdrawing groups. The primary pathway would involve the displacement of the fluoride (B91410) at C3. A strong nucleophile (e.g., RO⁻, R₂N⁻) would attack the C3 position, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate would be stabilized by the resonance and inductive effects of the para-difluoromethyl and ortho-ester groups. Subsequent elimination of the fluoride ion would restore aromaticity and yield the substituted product.

This high reactivity towards nucleophiles makes SₙAr a key pathway for the further functionalization of this compound. nih.govresearchgate.net

Influence of Fluorine and Difluoromethyl on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly modulated by the electronic properties of its two fluorine-containing substituents: the fluorine atom at the C-3 position and the difluoromethyl group at the C-4 position. Both substituents are electron-withdrawing, which generally decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions. numberanalytics.commdpi.com

The difluoromethyl group (-CHF₂) at the C-4 position is a potent electron-withdrawing group, primarily through a strong inductive effect. mdpi.com Its influence is comparable to the well-studied trifluoromethyl (-CF₃) group, which is known to be a strong deactivator and a meta-director in electrophilic aromatic substitution. mdpi.com The presence of the -CHF₂ group significantly reduces the nucleophilicity of the benzene ring, making reactions with electrophiles more difficult. Beyond its electronic influence, the difluoromethyl group has garnered attention in medicinal chemistry because it can serve as a lipophilic hydrogen bond donor, a property that distinguishes it from the trifluoromethyl group. mdpi.com

The combined presence of these two deactivating groups on the aromatic ring of this compound renders the ring substantially less reactive towards electrophiles than benzene. The directing effects of the substituents are also crucial. The fluorine atom directs ortho and para to itself (positions 2, 4, and 6), while the difluoromethyl group directs meta to itself (positions 2 and 6). Both groups, therefore, direct incoming electrophiles to the C-2 and C-6 positions, which are ortho to the fluorine and meta to the difluoromethyl group.

Table 1: Electronic and Directing Effects of Substituents on Aromatic Rings
SubstituentInductive EffectResonance EffectOverall Effect on Reactivity (EAS)Directing Effect (EAS)
-F (Fluoro)Strongly withdrawing (-I)Weakly donating (+R)DeactivatingOrtho, Para
-CHF₂ (Difluoromethyl)Strongly withdrawing (-I)NoneStrongly DeactivatingMeta

Radical Anion Fragmentation Studies of Fluorinated Benzoates

The study of radical anions provides insight into the fundamental electrochemical properties and reaction mechanisms of molecules. For fluorinated benzoates, the formation of short-lived radical anions and their subsequent fragmentation has been a subject of detailed investigation. acs.orgacs.org These studies reveal that the stability and fragmentation pathways of these radical anions are heavily dependent on the number and position of the fluorine substituents on the aromatic ring. acs.orgnih.gov

Comprehensive studies on the complete set of polyfluorinated benzoates have been conducted using techniques such as electron photoinjection (EPI) from mercury electrodes in aqueous solutions. acs.orgacs.org These experiments have shown that the radical anions of fluorinated benzoates can undergo a symmetry-forbidden fragmentation reaction involving the cleavage of a carbon-fluorine (C-F) bond to eliminate a fluoride ion (F⁻). acs.org The rate of this fragmentation is dramatically influenced by the substitution pattern.

The decay rate constants (kc) for these radical anions increase significantly with the number of fluorine atoms. For instance, the decay rate constant for 3-fluorobenzoate (B1230327) radical anion is ≤3 × 10³ s⁻¹, whereas for the pentafluorobenzoate radical anion, it increases to (1.2 ± 0.8) × 10⁹ s⁻¹. acs.orgacs.org The position of the cleaved fluorine atom relative to the carboxylate group is also a critical factor, with the general order of reactivity for C-F bond cleavage being para > ortho > meta. acs.org The presence of adjacent fluorine atoms further accelerates the fragmentation process. acs.org

Theoretical calculations suggest that the kinetics of this fragmentation are not controlled by the reaction's thermodynamics but rather by the transition state. acs.org This transition state is thought to arise from an avoided crossing of the radical anion's Π and Σ* electronic states, facilitated by an out-of-plane deviation of the C-F bond that is breaking. acs.org The process is also highly dependent on the solvent, as the cleavage becomes possible in a polar solvent primarily due to the solvation of the incipient fluoride ion. acs.org While specific fragmentation studies on this compound are not detailed in the provided sources, the principles derived from studies of other fluorinated benzoates provide a strong framework for understanding its potential behavior.

Table 2: Decay Rate Constants (kc) for Selected Fluorinated Benzoate Radical Anions
CompoundDecay Rate Constant (kc) in s⁻¹Reference
3-Fluorobenzoate≤3 × 10³ acs.orgacs.org
Pentafluorobenzoate(1.2 ± 0.8) × 10⁹ acs.orgacs.org

Derivatization and Application As a Synthetic Building Block

Utilization in the Synthesis of Advanced Organic Intermediates

The most fundamental and widely exploited transformation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate is its hydrolysis to the corresponding carboxylic acid. This reaction is a critical step, as it converts the relatively stable ester into a more versatile functional group for subsequent coupling reactions.

The hydrolysis is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup to protonate the carboxylate salt and precipitate the acid.

Reaction: Hydrolysis of this compound

Reactant Reagents Product Significance

This resulting carboxylic acid, 4-(difluoromethyl)-3-fluorobenzoic acid , is a highly valuable advanced organic intermediate. cymitquimica.com Its utility is demonstrated in numerous patents where it serves as a primary building block for pharmacologically active agents and agrochemicals. google.com

Preparation of Derivatives with Modified Ester or Aromatic Substituents

While hydrolysis to the carboxylic acid is the most common derivatization, the ester group can be modified through other reactions, such as transesterification. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, other alkyl esters can be formed. This allows for the fine-tuning of properties like solubility and reactivity.

Modification of the aromatic substituents of this compound itself is less common in synthetic sequences. The fluorine and difluoromethyl groups are robust and generally unreactive to standard transformations. Synthetic strategies typically involve constructing the substituted benzene (B151609) ring first and then introducing the ester functionality, rather than performing aromatic substitutions on the ester-containing molecule.

Incorporation into Complex Molecular Architectures

The true value of this compound is realized when it is incorporated, usually via its carboxylic acid derivative, into larger, more complex molecules.

A primary application of this building block is in the synthesis of complex heterocyclic compounds, which form the core of many modern pharmaceuticals and pesticides. The standard synthetic route involves the conversion of this compound to 4-(difluoromethyl)-3-fluorobenzoic acid, which is then coupled with an amino-substituted heterocycle. This amide bond formation is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Patents in the pharmaceutical sector describe the use of 4-(difluoromethyl)-3-fluorobenzoic acid to synthesize inhibitors of enzymes like phosphodiesterase 2 (PDE2), where the difluoromethylphenyl moiety is crucial for biological activity. google.com

Table of Representative Heterocyclic Derivatives Synthesized from 4-(difluoromethyl)-3-fluorobenzoic acid

Heterocyclic Amine Reactant Coupling Reagent Resulting Compound Class
Aminopyrazole derivatives HATU, DIPEA N-Pyrazolyl-benzamides
Aminopyridine derivatives EDC, HOBt N-Pyridinyl-benzamides

The use of this compound or its derivatives as precursors for macrocyclic systems or polymeric materials is not extensively documented in publicly available scientific literature. Its molecular structure does not lend itself readily to common polymerization reactions (e.g., step-growth or chain-growth polymerization) without further functionalization. While bifunctional derivatives could theoretically be prepared for such purposes, its primary application remains in the synthesis of discrete small molecules for the life sciences industries.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. There is currently limited specific information in the chemical literature detailing the direct use of this compound as a reactant in well-known MCRs like the Ugi or Passerini reactions. These reactions typically require specific functional groups (e.g., aldehydes, isocyanides, or carboxylic acids). While the derived 4-(difluoromethyl)-3-fluorobenzoic acid could theoretically participate as the acid component in these reaction sequences, such applications have not been a major focus of reported research, which has concentrated on its use in more conventional stepwise syntheses, particularly amide coupling.

Computational and Theoretical Investigations

Electronic Structure Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. For Ethyl 4-(difluoromethyl)-3-fluorobenzoate, with its combination of an aromatic ring, an ester group, and fluorine substituents, this analysis is crucial for understanding its reactivity and intermolecular interactions.

The Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in chemical reactions. For this compound, the HOMO is expected to be predominantly localized on the electron-rich fluorinated benzene (B151609) ring. The presence of the electron-donating ethyl ester group would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the primary electron acceptor. The LUMO is anticipated to be centered on the electron-deficient carbonyl group of the ester and the difluoromethyl group. The high electronegativity of the fluorine atoms significantly lowers the LUMO energy, indicating the molecule's capacity to accept electrons, particularly in nucleophilic reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. For this compound, the combined electronic effects of the substituents would determine the precise energy gap, which is a key parameter in predicting its behavior in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Predicted Localization Implied Reactivity
HOMO Fluorinated benzene ring Site for electrophilic attack
LUMO Carbonyl carbon, difluoromethyl group Site for nucleophilic attack

| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |

Charge distribution analysis quantifies the partial atomic charges within the molecule, revealing its polarity and the location of electrophilic and nucleophilic sites. Methods like Mulliken and Loewdin population analysis are used to partition the total electron density among the constituent atoms.

It is predicted that the fluorine and oxygen atoms would carry significant negative partial charges due to their high electronegativity. Conversely, the carbon atoms bonded to these electronegative elements, such as the carbonyl carbon, the difluoromethyl carbon, and the aromatic carbons attached to fluorine, would exhibit positive partial charges, marking them as potential sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.com It is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are expected to be located around the highly electronegative oxygen atoms of the ester group and the fluorine atoms. These regions are attractive to electrophiles.

Positive Potential Regions (Blue): These electron-deficient areas are predicted to be found near the hydrogen atoms and particularly around the carbonyl carbon and the difluoromethyl group. These sites are susceptible to nucleophilic attack.

The MEP map would visually confirm the charge distribution patterns suggested by population analysis, offering a clear guide to the molecule's reactive sites.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, is determined through geometry optimization calculations. This process finds the lowest energy conformation of the molecule.

Table 2: Predicted Key Geometric Parameters (Optimized Structure)

Parameter Predicted Value Range Notes
C=O Bond Length ~1.20 - 1.22 Å Typical for an ester carbonyl group.
C-F (Aromatic) Bond Length ~1.33 - 1.36 Å Shorter than a C-C bond due to fluorine's electronegativity.
C-F (Difluoromethyl) Bond Length ~1.35 - 1.38 Å Influenced by the presence of two fluorine atoms on one carbon.

| Ring C-C-O Angle | ~118 - 122° | Angle of the ester group attachment to the ring. |

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways. These calculations can be used to investigate reactions involving this compound, such as its synthesis or subsequent transformations.

For any proposed reaction mechanism, identifying and characterizing the transition state (TS) is paramount. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Computational methods would be used to locate the TS geometry for a specific reaction, such as the nucleophilic substitution at the carbonyl carbon. The calculation would also determine the activation energy—the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. Vibrational frequency analysis is then performed to confirm the nature of the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Determination (Gibbs Free Energy)

The determination of the Gibbs free energy profile is fundamental in computational chemistry to predict the spontaneity of reactions, conformational stability, and transition states. For a molecule like this compound, Density Functional Theory (DFT) calculations would be the primary method used.

Researchers would typically perform a conformational analysis to identify the lowest energy structures (ground states). By rotating the bonds of the ethyl ester and the difluoromethyl groups, a potential energy surface can be mapped. For each stable conformer, Gibbs free energy (G) is calculated, which includes enthalpic (H) and entropic (S) contributions at a specific temperature (T), according to the equation G = H - TS. This analysis helps in understanding the molecule's flexibility and the most probable shapes it will adopt.

The presence of the electronegative fluorine atoms significantly influences the electron distribution and, consequently, the stability of different conformations. For example, intramolecular interactions, such as weak hydrogen bonds between the fluorine atoms and hydrogen atoms on the ethyl group, can influence conformational preferences and would be revealed in these energy calculations.

Solvent Effects Modeling

The behavior of this compound can change dramatically in the presence of a solvent. Solvent effects modeling is used to predict these changes computationally. Two main types of models are employed:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is used to calculate how the solvent stabilizes the molecule, affecting its conformational energies and reactivity. For instance, the calculated Gibbs free energy of this compound would be different in a polar solvent like water compared to a nonpolar solvent like hexane.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions, like hydrogen bonding between the solvent and the fluorine or oxygen atoms of the ester, to be modeled directly. This method provides a more detailed and accurate picture, especially for reactions where solvent molecules play a direct role.

The choice of solvent can impact reaction rates and equilibria. mdpi.com For fluorinated compounds, the interaction with the solvent is a critical factor in determining properties like solubility and reactivity. science.gov

Spectroscopic Property Predictions (e.g., Electronic Absorption Spectra)

Computational methods can predict various spectroscopic properties, including the electronic absorption spectra (UV-Vis). Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the excitation energies and oscillator strengths that determine the position and intensity of absorption peaks in a UV-Vis spectrum.

For this compound, TD-DFT calculations would identify the electronic transitions, typically π → π* transitions within the benzene ring, responsible for its UV absorption. The calculations would predict the wavelength of maximum absorption (λmax). These predictions are valuable for identifying the compound and for understanding its photochemical properties. The substituents on the benzene ring—the fluorine atom, the difluoromethyl group, and the ethyl ester group—all influence the energy of the molecular orbitals and thus the resulting absorption spectrum.

Table 1: Predicted Spectroscopic Data (Hypothetical)

This table illustrates the type of data that would be generated from a TD-DFT calculation for this compound. Note: This data is hypothetical and for illustrative purposes only, as specific published calculations for this exact molecule were not found.

Predicted TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
S0 → S1 (π → π)4.592700.15
S0 → S2 (π → π)5.412290.88

Quantitative Structure-Reactivity Relationships (QSRR) for Related Fluorinated Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural properties of molecules with their chemical reactivity. For fluorinated benzoates, a QSRR model could predict reaction rates or equilibrium constants based on descriptors calculated from the molecular structure.

These descriptors can include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the fluorine and difluoromethyl groups strongly affects these properties. nih.gov

Steric Descriptors: Like molecular volume or surface area.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

In studies of related fluorinated benzoates, researchers have found correlations between these descriptors and observed reactivity. For example, in solvolysis reactions, the stability of carbocation intermediates is a key factor, which is heavily influenced by the electronic effects of the fluorine substituents. mdpi.com A QSRR model for a series of compounds including this compound could be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired properties. nih.gov

Future Perspectives in Research on Ethyl 4 Difluoromethyl 3 Fluorobenzoate

Development of Novel and Sustainable Synthetic Approaches

The demand for greener and more efficient chemical processes is driving research away from traditional synthetic methods that may rely on harsh conditions or hazardous reagents. Future efforts in the synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate and its analogs will likely focus on principles of sustainable chemistry.

Key areas of development include:

Photocatalysis: Visible-light-mediated reactions offer a powerful, environmentally benign approach. mdpi.com Methods for the hydrofunctionalization of alkenes with benzoic esters of fluorinated alcohols under photocatalytic conditions are being explored. acs.org This strategy could be adapted for the construction of the core structure, minimizing the need for transition metals and harsh reagents. acs.org

Mechanochemistry: Ball-milling and other mechanochemical techniques can reduce or eliminate the need for bulk solvents, leading to more sustainable processes. Research into the mechanochemical difluoromethylation of various functional groups suggests the potential for solvent-free synthesis of key intermediates. beilstein-journals.org

Non-Ozone-Depleting Reagents: Historically, some difluoromethylation methods utilized ozone-depleting substances like HCF2Cl (Freon 22). nih.gov Future synthetic routes will increasingly rely on alternative, non-ozone-depleting difluoromethyl sources, such as difluoromethyltriflate (HCF₂OTf) or diethyl bromodifluoromethylphosphonate, which offer safer and more environmentally responsible options. nih.govnih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters compared to batch processes. The synthesis of α-CF₂H-substituted ketones from alkenes in flow systems has been demonstrated, showcasing a potential avenue for the large-scale, efficient production of fluorinated intermediates. mdpi.com

These advanced synthetic strategies promise not only to improve the efficiency and environmental footprint of producing this compound but also to expand the accessibility of related fluorinated compounds.

Exploration of Advanced Catalytic Systems for Functionalization

Catalysis is central to the efficient and selective synthesis and modification of complex molecules. Future research will undoubtedly focus on leveraging advanced catalytic systems to either construct the this compound scaffold or to functionalize it further.

Promising catalytic frontiers include:

C-H Bond Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.govwhiterose.ac.uk Research into transition metal catalysts, including those based on palladium, ruthenium, and iron, has enabled the regioselective introduction of functional groups onto aromatic rings. nih.govsci-hub.se For instance, iron-catalyzed systems have shown high para-selectivity in the C-H difluoromethylation of arenes, which could be a key step in synthesizing the target molecule. sci-hub.se

Late-Stage Difluoromethylation: The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is highly valuable. rsc.org Advanced palladium and nickel catalytic systems are being developed for the cross-coupling of aryl halides and pseudo-halides with difluoromethyl sources. rsc.orgresearchgate.net These methods could be applied to a 3-fluoro-4-halobenzoate precursor to install the CF₂H group with high efficiency. rsc.org

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions, often under very mild conditions. Photoredox catalysis has been successfully employed for various difluoromethylation reactions, expanding the toolkit for creating C-CF₂H bonds. mdpi.comresearchgate.net

The table below summarizes some advanced catalytic approaches relevant to the synthesis and functionalization of fluorinated arenes.

Catalytic ApproachMetal/SystemTransformation TypePotential Application
C-H DifluoromethylationIron ([Fe(TPP)Cl])Direct C-H to C-CF₂Hpara-selective difluoromethylation of a 3-fluorobenzoate (B1230327) precursor sci-hub.se
Cross-CouplingPalladium (e.g., Pd(dba)₂/BrettPhos)C-X to C-CF₂H (X=Cl, Br)Late-stage difluoromethylation of a 4-halo-3-fluorobenzoate rsc.org
C-H/C-F FunctionalizationNickelC-H Silylation, C-F Cross-CouplingFunctionalization of the fluorinated aromatic ring researchgate.net
C-H FluorinationPalladiumC-H to C-FFurther fluorination of the aromatic scaffold nih.govrsc.org

The continued development of these and other catalytic systems will provide chemists with more powerful and selective tools for manipulating molecules like this compound.

Mechanistic Insights into Complex Transformation Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate the complex pathways involved in the synthesis and reactions of difluoromethylated compounds.

Key areas for mechanistic investigation include:

Difluorocarbene Intermediates: Many difluoromethylation reactions proceed through the in-situ generation of difluorocarbene (:CF₂). beilstein-journals.orgnih.gov Mechanistic studies suggest this highly reactive species can be trapped by nucleophiles, such as phenolates, to form difluoromethyl ethers. nih.gov Understanding the factors that control the generation and reactivity of difluorocarbene is essential for developing more efficient O-, S-, and N-difluoromethylation protocols. beilstein-journals.orgnih.gov

Radical Pathways: Photocatalytic and some transition-metal-catalyzed reactions involve radical intermediates. mdpi.comresearchgate.net The generation of a difluoromethyl radical (•CF₂H) is a key step in many C-H difluoromethylation reactions. rsc.org Detailed mechanistic studies, including radical trapping experiments and computational modeling, are needed to understand the selectivity and reactivity of these radical processes. rsc.orgresearchgate.net

Organometallic Cycles: Transition-metal-catalyzed cross-coupling reactions proceed through well-defined catalytic cycles, typically involving steps like oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net Elucidating the specific intermediates and rate-determining steps in cycles involving palladium, nickel, or copper catalysts for C-CF₂H bond formation will enable the rational design of more active and robust catalysts. rsc.org For instance, the decarbonylative difluoromethylation of aroyl chlorides is proposed to operate via a Pd⁰/Pdᴵᴵ cycle. rsc.orgresearchgate.net

Deeper mechanistic knowledge will accelerate the transition of novel fluorination and difluoromethylation reactions from academic curiosities to widely used synthetic tools.

Design of Next-Generation Fluorinated Building Blocks

Fluorinated building blocks are indispensable tools in drug discovery and materials science, allowing for the systematic modulation of a molecule's properties. sigmaaldrich.comfluorochem.co.uk this compound is itself a valuable building block, but it also serves as a platform for the design of next-generation synthons with even greater utility. nih.govnih.gov

Future research will focus on transforming this compound into a diverse array of new chemical entities:

Functional Group Interconversion: The ethyl ester moiety is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, including amides, acid chlorides, or other esters. Each new derivative represents a unique building block for parallel synthesis and library generation.

Aromatic Ring Functionalization: Using the advanced catalytic methods described previously (Section 6.2), the aromatic ring can be further substituted. Site-selective C-H activation could introduce additional groups, leading to highly functionalized and structurally complex fluorinated scaffolds.

Bioisosteric Scaffolds: The difluoromethyl group (CF₂H) is recognized as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl (OH) or thiol (SH) groups. researchgate.net By incorporating the unique 4-(difluoromethyl)-3-fluorophenyl motif into various heterocyclic or aliphatic frameworks, new building blocks can be designed that are tailored for specific biological targets. nih.gov

The strategic derivatization of this compound will expand the available chemical space for chemists, providing novel tools to address challenges in medicinal and materials chemistry. nih.govnih.gov

Applications in Advanced Material Science Precursors

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, making them attractive for applications in materials science. sigmaaldrich.com The high fluorine content and specific substitution pattern of this compound make it a promising precursor for advanced materials.

Potential applications in this area include:

Fluorinated Polymers: The compound could serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers. vulcanchem.com Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical properties.

Advanced Coatings and Membranes: Polymers derived from this building block could be used to create high-performance coatings with enhanced durability and weather resistance, or as selective membranes for gas separation or filtration applications. vulcanchem.com

Electronic and Optical Materials: The presence of fluorine can lower the dielectric constant and refractive index of materials. This makes fluorinated compounds valuable for applications in microelectronics as low-k dielectric insulators or in optical fibers and lenses where a low refractive index is required. vulcanchem.com

Future research will involve the polymerization of derivatives of this compound and the characterization of the resulting materials to evaluate their performance in these high-technology applications.

Q & A

Q. What experimental approaches clarify contradictory solubility reports in aqueous vs. lipid-based systems?

  • Methodology :
  • Measure partition coefficient (LogP) via shake-flask method (octanol/water).
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may falsely lower solubility readings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.